Specific Correlation with Erythrocyte Orotidine Accumulation: A Marker for Pyrimidine Metabolism Disruption
In patients on allopurinol therapy, oxypurinol 7-riboside is specifically linked to the disruption of pyrimidine metabolism. A good correlation was found between the elevated urinary excretion of this compound and the accumulation of orotidine in erythrocytes [1]. This correlation is not observed with the parent drug allopurinol or its primary metabolite oxypurinol, making it a direct and quantifiable marker for the specific off-target effect of allopurinol therapy that is mediated through its metabolite's ribotide form.
| Evidence Dimension | Correlation between urinary metabolite excretion and erythrocyte orotidine concentration |
|---|---|
| Target Compound Data | Urinary oxypurinol-7-riboside levels show a good correlation with erythrocyte orotidine concentrations. |
| Comparator Or Baseline | No such correlation exists for urinary allopurinol or oxypurinol levels in the same subjects. |
| Quantified Difference | Specific, qualitative correlation unique to the 7-riboside. |
| Conditions | Human subjects with renal failure or Lesch-Nyhan syndrome on allopurinol therapy, compared to healthy controls and patients with normal renal function. |
Why This Matters
For researchers studying the mechanism of allopurinol toxicity or Lesch-Nyhan syndrome pathology, this compound is the only valid biomarker for this specific metabolic lesion, making it an essential analytical standard.
- [1] Simmonds, H. A., Reiter, S., Davies, P. M., & Cameron, J. S. (1991). Orotidine Accumulation in Human Erythrocytes during Allopurinol Therapy: Association with High Urinary Oxypurinol-7-Riboside Concentrations in Renal Failure and in the Lesch-Nyhan Syndrome. Clinical Science, 80(3), 191-197. View Source
